molecular formula C17H20F6N2O3 B13444232 Flecainide-d4

Flecainide-d4

Cat. No.: B13444232
M. Wt: 418.37 g/mol
InChI Key: DJBNUMBKLMJRSA-YQUBHJMPSA-N
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Description

Flecainide-d4 is a deuterated form of flecainide, a class Ic antiarrhythmic agent used to manage atrial fibrillation and paroxysmal supraventricular tachycardias. The deuterium atoms in this compound replace hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the drug .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Flecainide-d4 involves the incorporation of deuterium atoms into the flecainide molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The final product is often subjected to rigorous testing to confirm the incorporation of deuterium atoms and to assess its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions: Flecainide-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Flecainide-d4 has several scientific research applications, including:

Mechanism of Action

Flecainide-d4 exerts its effects by blocking fast inward sodium channels and slowly unbinding during diastole, which prolongs the refractory period of the heart. This blockade also shortens the duration of action potentials through the Purkinje fibers. Additionally, this compound prevents delayed rectifier potassium channels from opening, thereby lengthening the action potential through ventricular and atrial muscle fibers. It also blocks ryanodine receptor opening, reducing calcium release from the sarcoplasmic reticulum, which reduces depolarization of cells .

Comparison with Similar Compounds

Uniqueness of Flecainide-d4: this compound is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. The incorporation of deuterium atoms can lead to differences in metabolic pathways and reduced formation of toxic metabolites compared to non-deuterated flecainide .

Properties

Molecular Formula

C17H20F6N2O3

Molecular Weight

418.37 g/mol

IUPAC Name

2,5-bis(1,1-dideuterio-2,2,2-trifluoroethoxy)-N-(piperidin-2-ylmethyl)benzamide

InChI

InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)/i9D2,10D2

InChI Key

DJBNUMBKLMJRSA-YQUBHJMPSA-N

Isomeric SMILES

[2H]C([2H])(C(F)(F)F)OC1=CC(=C(C=C1)OC([2H])([2H])C(F)(F)F)C(=O)NCC2CCCCN2

Canonical SMILES

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F

Origin of Product

United States

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